

Comprehensive Application Notes and Protocols for CEP-28122

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Compound Focus: CEP-28122

CAS No.: 1022958-60-6

Cat. No.: S549068

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Chemical and Biological Profile of CEP-28122

CEP-28122 is a highly potent, selective, and orally bioavailable inhibitor of **Anaplastic Lymphoma Kinase (ALK)**, a receptor tyrosine kinase that is constitutively activated in various human cancers due to chromosomal translocations, point mutations, and gene amplification. It has emerged as an excellent molecular target for cancer therapy. [1] [2]

The table below summarizes the key physicochemical characteristics of **CEP-28122**: [3] [4]

Property	Specification
CAS Number	1022958-60-6
Molecular Formula	C ₂₈ H ₃₅ ClN ₆ O ₃
Molecular Weight	539.07 g/mol [3] [5] [4]
Purity	≥98% [3]
Physical Appearance	Solid powder [3] [4]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years [3]

Stock Solution Preparation

The following section outlines the standard procedure for preparing a stock solution of **CEP-28122**. Always wear appropriate personal protective equipment (PPE) and work in a fume hood when handling the powder and solvents.

Recommended Solvents

- **DMSO** is the most commonly used solvent for preparing stock solutions of **CEP-28122**. [3] [4]
- Alternative solvents include **DMF** (Dimethylformamide) or, for specific *in vivo* formulations, a mixture of solvents like PEG300, Tween 80, and saline. [3] [4]

Preparation Protocol

- **Calculate Mass:** Determine the mass of **CEP-28122** needed to achieve your desired stock concentration (e.g., 10 mM, 25 mg/mL).
- **Weigh Compound:** Accurately weigh the required amount of **CEP-28122** powder using an analytical balance.
- **Transfer to Vial:** Transfer the powder to a clean, sterile vial or tube.
- **Add Solvent:** Add the calculated volume of solvent (e.g., DMSO) to the vial. For a 10 mM stock solution, you would add 1.855 mL of solvent per 1 mg of **CEP-28122**. [3]
- **Mix Thoroughly:** Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear solution.

The table below provides a quick reference for preparing common stock solution concentrations: [3]

Desired Concentration	Amount of CEP-28122	Volume of Solvent
1 mM	0.539 mg	1 mL
5 mM	2.695 mg	1 mL
10 mM	5.391 mg	1 mL

Storage and Stability

Proper storage is critical for maintaining the stability and activity of your stock solutions.

- **Stock Solution (in solvent):** For short-term storage (approximately one month), solutions can be kept at **-20°C**. For long-term storage (up to 6 months), it is recommended to store solutions at **-80°C**. [3]
- **Aliquoting:** To avoid repeated freeze-thaw cycles, which can degrade the compound, **aliquot** the stock solution into single-use volumes before freezing.
- **General Handling:** Keep the container tightly sealed in a cool, well-ventilated area. Avoid exposing the compound or its solutions to direct sunlight. [6]

In Vivo Formulation Guidelines

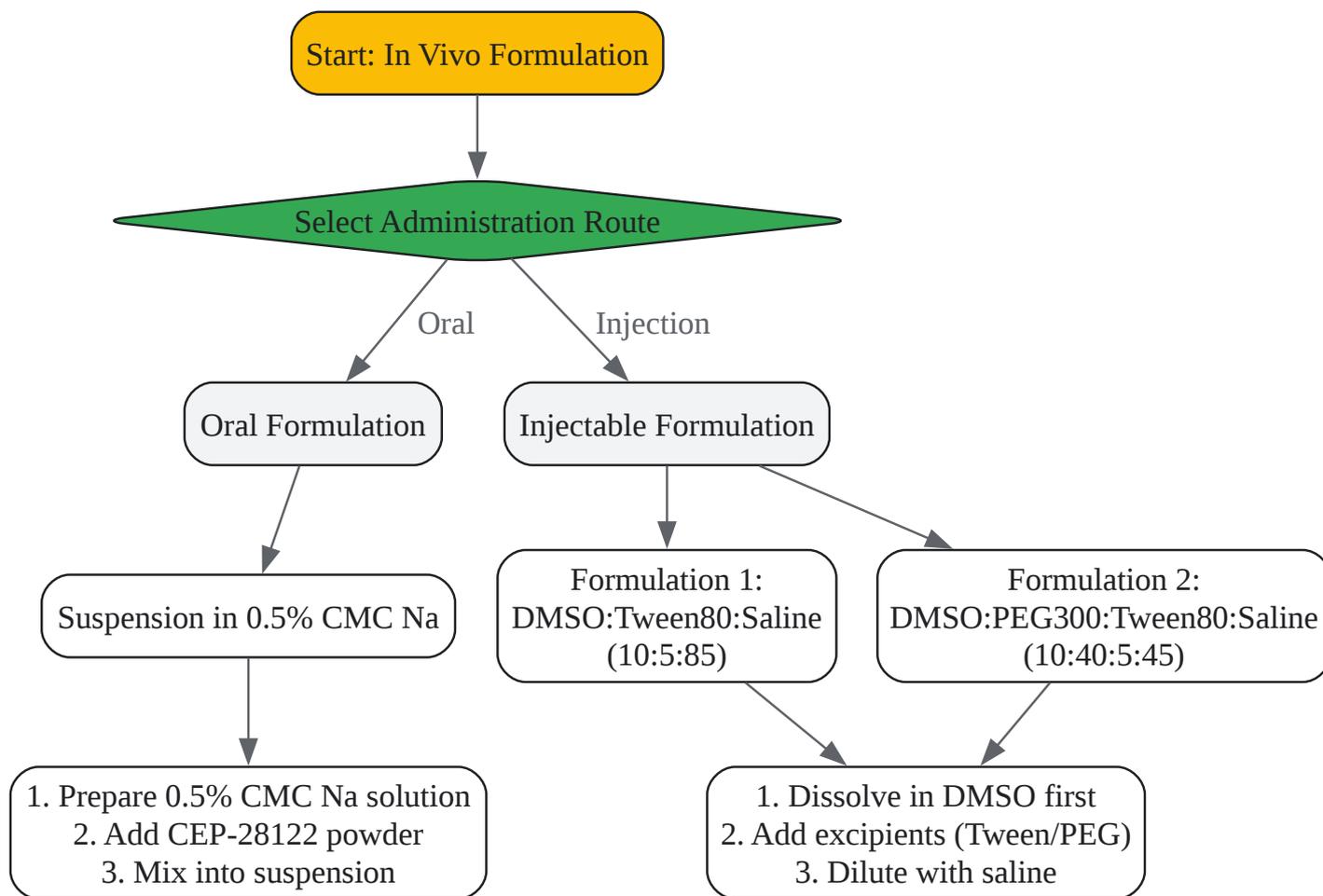
For animal studies, **CEP-28122** has demonstrated robust antitumor activity in ALK-positive xenograft models when administered orally. [1] The following formulations have been referenced for *in vivo* use. **Note:** These are example protocols, and conditions should be optimized for your specific experimental model.

Oral Administration Formulations

- **Suspension in 0.5% CMC-Na:** [3]
 - Prepare a 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) solution by dissolving 0.5 g of CMC-Na in 100 mL of purified water. Mix until clear.
 - Add the calculated mass of **CEP-28122** powder to the 0.5% CMC-Na solution.
 - Mix thoroughly to create a homogeneous suspension. For example, adding 250 mg of **CEP-28122** to 100 mL of 0.5% CMC-Na will yield a 2.5 mg/mL working solution. [3]

Injectable Formulations

- **Injection Formulation 1 (for IP/IV/IM/SC):** [3]
 - **Ratio:** DMSO : Tween 80 : Saline = 10 : 5 : 85
 - **Preparation:** First, dissolve **CEP-28122** in a small volume of DMSO. Then, add Tween 80 and mix. Finally, dilute with saline to the final volume.
- **Injection Formulation 2:** [3]
 - **Ratio:** DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45



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Safety and Handling Precautions

CEP-28122 is classified as hazardous and requires careful handling. [6]

- **Hazard Statements:** [6]
 - **H302:** Harmful if swallowed.
 - **H410:** Very toxic to aquatic life with long-lasting effects.
- **Precautionary Measures:** [6]
 - **P264:** Wash skin thoroughly after handling.
 - **P270:** Do not eat, drink, or smoke when using this product.
 - **P273:** Avoid release to the environment.

- Always use appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
- Handle the compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.

Experimental Protocols from Literature

In Vitro Cellular Efficacy Assessment

The following methodology is derived from published studies on **CEP-28122**:

- **Purpose:** To assess the growth inhibition and cytotoxicity of **CEP-28122** on ALK-positive cancer cell lines (e.g., anaplastic large-cell lymphoma - ALCL, non-small cell lung cancer - NSCLC, neuroblastoma). [1]
- **Procedure:** [1]
 - Seed ALK-positive (e.g., KARPAS-299) and ALK-negative control cells in culture plates.
 - After cell adherence, treat with a concentration gradient of **CEP-28122** (e.g., 0 nM to 1000 nM). DMSO should be used as a vehicle control.
 - Incubate for a predetermined time (e.g., 48-72 hours).
 - Assess cell viability using standard assays like MTT or CellTiter-Glo.
 - In parallel, to confirm target engagement, lysate cells after a shorter treatment (e.g., 2 hours) and analyze the levels of phosphorylated ALK and its downstream effectors via Western blot.

In Vivo Efficacy in Xenograft Models

Robust protocols for *in vivo* efficacy studies have been established:

- **Purpose:** To evaluate the antitumor activity of **CEP-28122** in mouse xenograft models of ALK-positive cancers. [1] [4]
- **Procedure:** [1]
 - Implant ALK-positive tumor cells (e.g., Sup-M2 for ALCL) subcutaneously into immunodeficient mice (e.g., SCID or nu/nu mice).
 - Randomize mice into groups once tumors reach a predefined volume (e.g., 150-200 mm³).
 - Administer **CEP-28122** orally. Dosing regimens from literature include:
 - **10 mg/kg** twice daily
 - **30 mg/kg** twice daily
 - **55 mg/kg** twice daily

- **100 mg/kg** twice daily
- Administer a vehicle control to a separate group.
- Measure tumor volumes and animal body weights 2-3 times per week for the study duration (e.g., 2-4 weeks).
- For pharmacodynamic analysis, a separate cohort can be dosed, and tumors harvested at various time points post-dosing to assess inhibition of ALK phosphorylation.

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